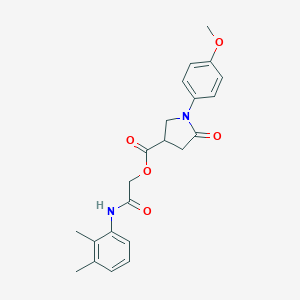
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various research studies.
作用机制
The mechanism of action of 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It is also believed to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various animal models. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its unique properties, which make it an ideal candidate for various research studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to explore its cytotoxic effects on cancer cells and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
In conclusion, 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has several potential applications in scientific research. Its unique properties make it an ideal candidate for various research studies, and further research is needed to fully understand its potential applications in different fields.
合成方法
The synthesis method of 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate involves several steps. The first step is the reaction between 2,3-dimethylaniline and ethyl 2-bromoacetate, which results in the formation of 2-(2,3-dimethylanilino)ethyl 2-bromoacetate. This compound is then reacted with 4-methoxyphenyl magnesium bromide to obtain 2-(2,3-dimethylanilino)-2-(4-methoxyphenyl)ethyl 2-bromoacetate. The final step involves the reaction between this compound and pyrrolidine-2,5-dione to obtain 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate.
科学研究应用
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several potential applications in scientific research. This compound has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. It has also been studied for its potential use in cancer treatment, as it has shown cytotoxic effects on cancer cells in vitro.
属性
产品名称 |
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C22H24N2O5 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
[2-(2,3-dimethylanilino)-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c1-14-5-4-6-19(15(14)2)23-20(25)13-29-22(27)16-11-21(26)24(12-16)17-7-9-18(28-3)10-8-17/h4-10,16H,11-13H2,1-3H3,(H,23,25) |
InChI 键 |
BSDSPHYGCJOSSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)



